molecular formula C14H21N3O B11797382 1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one

1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one

Katalognummer: B11797382
Molekulargewicht: 247.34 g/mol
InChI-Schlüssel: IOYRPUKELPXTHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one is a pyridine-derived compound featuring a 4-methylpiperazine substituent at the 6-position and a propan-1-one group at the 3-position of the pyridine ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperazine-containing scaffolds in targeting enzymes and receptors, particularly in neurological and oncological contexts.

Eigenschaften

Molekularformel

C14H21N3O

Molekulargewicht

247.34 g/mol

IUPAC-Name

1-[4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propan-1-one

InChI

InChI=1S/C14H21N3O/c1-4-13(18)12-10-15-14(9-11(12)2)17-7-5-16(3)6-8-17/h9-10H,4-8H2,1-3H3

InChI-Schlüssel

IOYRPUKELPXTHW-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CN=C(C=C1C)N2CCN(CC2)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-on umfasst typischerweise mehrstufige organische Reaktionen.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren. Dazu gehören die Verwendung von Hochdruckreaktoren, kontrollierten Temperaturumgebungen und der Einsatz von Katalysatoren, um die Reaktion zu erleichtern .

Chemische Reaktionsanalyse

Reaktionstypen: 1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation Pyridinoxide ergeben, während die Reduktion Alkoholderivate erzeugen kann .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

The compound exhibits a wide range of biological activities, making it a subject of interest in various research domains. Key areas of application include:

Anticancer Research

Research has shown that derivatives of this compound can inhibit cancer cell proliferation. The presence of the piperazine moiety enhances its interaction with biological targets involved in cancer pathways.

Case Study:
In vitro studies demonstrated that the compound significantly reduced the viability of specific cancer cell lines, such as breast and lung cancer cells, with IC50 values indicating potent activity.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0

Neuropharmacology

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Mechanism of Action:
It is believed to exert its effects through modulation of neurotransmitter systems and inhibition of enzymes such as acetylcholinesterase.

Case Study:
A study evaluated the compound's potential to protect neuronal cells from oxidative stress, showing promising results in reducing cell death rates.

Assay TypeResultReference
Neuronal Viability85%
Oxidative StressReduced

Antimicrobial Activity

The structural components of the compound suggest potential antimicrobial properties. Research indicates that it may inhibit the growth of various bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli32
S. aureus16

Structure-Activity Relationship (SAR)

Recent studies have focused on understanding the structure-activity relationship of this compound and its derivatives. Modifications to the piperazine and pyridine components have been linked to enhanced biological efficacy.

Key Findings:

  • Substituents on the piperazine ring significantly affect binding affinity to target proteins.
  • Methylation at specific positions increases lipophilicity, improving membrane permeability.

Wirkmechanismus

The mechanism of action of 1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing neurological pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes structural and molecular differences between the target compound and two analogs:

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one (Target) Pyridine 6-(4-Methylpiperazin-1-yl), 4-methyl, 3-propan-1-one C₁₄H₁₉N₃O 245.32
1-[4-({2-(4-Chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one Imidazo[1,2-a]pyridine 2-(4-Chlorophenyl), 6-[3-(trifluoromethyl)phenyl], 3-(piperazinylmethyl), propan-1-one C₃₄H₂₈ClF₃N₄O 625.06
1-(2-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one (CAS 1543401-60-0) Pyridine 2-Methyl, 6-propylamino, 3-propan-1-one C₁₂H₁₈N₂O 206.28
Key Observations:
  • Target vs. CAS 1543401-60-0: The target’s 4-methylpiperazine group introduces greater polarity and basicity compared to the propylamino substituent in CAS 1543401-60-0. This likely enhances aqueous solubility and receptor-binding versatility in the target compound .
  • Target vs. However, its bulky substituents (chlorophenyl, trifluoromethylphenyl) may reduce metabolic stability compared to the target’s simpler pyridine scaffold .

Physicochemical and Pharmacological Implications

Solubility and Polarity:
  • The target’s 4-methylpiperazine group (pKa ~8.5 for piperazine derivatives) enhances water solubility at physiological pH, whereas CAS 1543401-60-0’s propylamino group (less basic, pKa ~10) may reduce solubility .
  • V030-0966’s trifluoromethyl and chlorophenyl groups increase lipophilicity (clogP ~5.2), favoring membrane permeability but limiting aqueous solubility compared to the target (clogP ~1.8 inferred) .

Biologische Aktivität

1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one, often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique molecular structure that includes a piperazine moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

The molecular formula of 1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one is C12H21N4, with a molecular weight of 256.78 g/mol. The structure features a pyridine ring substituted with a piperazine group and a propanone moiety.

Physical Properties

PropertyValue
Molecular Weight256.78 g/mol
Melting PointNot Available
SolubilitySoluble in DMSO
LogP2.11

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including the compound . A study published in the ACS Omega journal evaluated several derivatives for their antimicrobial efficacy against various pathogens. The results indicated that compounds similar to 1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Case Studies

  • Antimicrobial Evaluation : In vitro studies demonstrated that the compound showed effective inhibition of biofilm formation in pathogenic strains, which is crucial for treating chronic infections .
  • Cytotoxicity Tests : Another study assessed the cytotoxic effects of similar compounds on cancer cell lines. The findings revealed that these derivatives could induce apoptosis in cancer cells, suggesting potential applications in oncology .
  • Receptor Binding Studies : Research involving receptor binding assays indicated that the compound has a high affinity for certain neurotransmitter receptors, which may contribute to its psychoactive effects .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest that derivatives of this compound exhibit favorable oral bioavailability and rapid metabolism in vivo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.